(E)-Ethyl 2-(4-chlorophenyl)ethenesulfonate
Overview
Description
(E)-Ethyl 2-(4-chlorophenyl)ethenesulfonate is an organic compound with the molecular formula C10H11ClO3S It is characterized by the presence of a chlorophenyl group attached to an ethenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ethyl 2-(4-chlorophenyl)ethenesulfonate typically involves the reaction of 4-chlorobenzaldehyde with ethyl vinyl sulfone under basic conditions. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. The product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-Ethyl 2-(4-chlorophenyl)ethenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the ethenesulfonate group to an ethylsulfonate group.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Ethylsulfonate derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
(E)-Ethyl 2-(4-chlorophenyl)ethenesulfonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-Ethyl 2-(4-chlorophenyl)ethenesulfonate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways. The ethenesulfonate group is particularly reactive, allowing the compound to form covalent bonds with target proteins, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-chlorophenyl)ethanesulfonate: Lacks the double bond present in (E)-Ethyl 2-(4-chlorophenyl)ethenesulfonate.
Methyl 2-(4-chlorophenyl)ethenesulfonate: Similar structure but with a methyl group instead of an ethyl group.
(E)-Ethyl 2-(4-bromophenyl)ethenesulfonate: Contains a bromine atom instead of chlorine.
Uniqueness
This compound is unique due to the presence of the ethenesulfonate group, which imparts distinct reactivity and chemical properties. The chlorophenyl group also contributes to its unique behavior in chemical reactions and biological interactions.
Properties
IUPAC Name |
ethyl (E)-2-(4-chlorophenyl)ethenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3S/c1-2-14-15(12,13)8-7-9-3-5-10(11)6-4-9/h3-8H,2H2,1H3/b8-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIYKNQWCNDXKD-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)(=O)C=CC1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOS(=O)(=O)/C=C/C1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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